4-Methoxypyridine-2,6-diamine
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Overview
Description
4-Methoxypyridine-2,6-diamine is an organic compound with the molecular formula C6H9N3O. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 6 positions and a methoxy group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyridine-2,6-diamine typically involves the reaction of 4-methoxypyridine with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process may involve continuous flow systems and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyridine-2,6-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
4-Methoxypyridine-2,6-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methoxypyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
2,6-Diaminopyridine: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxypyridine: Lacks the amino groups, affecting its chemical behavior and uses.
2,6-Diamino-4-methoxypyrimidine: Similar structure but with a pyrimidine ring, resulting in distinct properties.
Uniqueness: The presence of both amino and methoxy groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-methoxypyridine-2,6-diamine |
InChI |
InChI=1S/C6H9N3O/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H4,7,8,9) |
InChI Key |
ZBSBQLIPDYUJOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)N)N |
Origin of Product |
United States |
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